3-(4-Fluorophenyl)chroman-4-one
Overview
Description
KBU2046 is a small molecule inhibitor known for its ability to inhibit cell motility and invasion, effectively suppressing cancer metastasis. It has shown promising results in preclinical studies, particularly in the context of triple-negative breast cancer and prostate cancer .
Scientific Research Applications
KBU2046 has a wide range of scientific research applications, including:
Cancer Research: KBU2046 has been extensively studied for its potential to inhibit cancer cell motility and invasion, making it a promising candidate for cancer therapy
Medicine: KBU2046 has potential therapeutic applications in the treatment of metastatic cancers, particularly triple-negative breast cancer and prostate cancer
Industry: KBU2046 can be used in the development of new cancer therapies and diagnostic tools
Mechanism of Action
While the specific mechanism of action for 3-(4-Fluorophenyl)chroman-4-one is not mentioned in the papers retrieved, chroman-4-one derivatives are known to exhibit various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .
Future Directions
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Current developments in the synthesis of 4-chromanone-derived compounds have been reviewed, focusing on the major synthetic methods of preparation reported on chroman-4-one derivatives .
Preparation Methods
The synthesis of KBU2046 involves a fragment-based chemical synthesis diversification approach. Starting from an isoflavone chemical scaffold, multiple synthesis and biological assay iterations were employed to develop a refined structure-activity relationship map . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
KBU2046 undergoes various chemical reactions, including:
Oxidation: KBU2046 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert KBU2046 into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the KBU2046 molecule, modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
KBU2046 is compared with other similar compounds, such as genistein. While genistein also inhibits cancer cell invasion, KBU2046 has greater anti-invasion efficacy and lacks the cell toxicity or estrogenic activity associated with genistein . Other similar compounds include:
Genistein: An isoflavone with anti-cancer properties but potential toxicity.
Docetaxel: A chemotherapy drug that, when combined with KBU2046, shows improved inhibition of metastasis.
KBU2046 stands out due to its high specificity, lack of toxicity, and potent anti-invasion properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFGKFIJBGYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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